BIX-01294 trihydrochloride

Epigenetics Histone Methyltransferase Enzyme Kinetics

BIX-01294 trihydrochloride is a substrate-competitive G9a/GLP inhibitor (IC50 1.7 μM G9a; 38 μM GLP) with unique aqueous solubility (100 mg/mL) enabling DMSO-free stem cell dosing. Unlike higher-potency analogs UNC0638/UNC0642, this extensively validated probe offers context-specific advantages in recurrent tumor necroptosis (MLKL S345 phosphorylation), pluripotency reprogramming (Oct4 replacement with valproic acid), and antimalarial research (<50 nM vs P. falciparum). Choose BIX-01294 when experimental continuity, defined off-target profiles, and water-soluble trihydrochloride salt are critical.

Molecular Formula C28H41Cl3N6O2
Molecular Weight 600.0 g/mol
CAS No. 1392399-03-9
Cat. No. B585958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIX-01294 trihydrochloride
CAS1392399-03-9
Synonyms2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine Trihydrochloride; 
Molecular FormulaC28H41Cl3N6O2
Molecular Weight600.0 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl
InChIInChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H
InChIKeyFMURUEPQXKJIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIX-01294 trihydrochloride (CAS 1392399-03-9) Procurement Guide: Chemical Identity and Core Epigenetic Function


BIX-01294 trihydrochloride (CAS 1392399-03-9), also referenced as N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine trihydrochloride [1], is a diaminoquinazoline derivative that functions as a reversible and substrate-competitive inhibitor of the histone lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1) [2]. This trihydrochloride salt form (molecular weight 600.0 g/mol) [1] targets the substrate binding groove of the enzyme, competing with the N-terminal amino acids of the histone H3 lysine residue rather than with the cofactor S-adenosyl-methionine (SAM) . As a widely utilized small-molecule probe for interrogating H3K9 dimethylation dynamics, BIX-01294 trihydrochloride serves as a foundational tool compound in epigenetic research with established applications in cancer biology, stem cell reprogramming, and parasitology.

Why BIX-01294 trihydrochloride Cannot Be Interchanged with Newer G9a/GLP Inhibitors in Established Protocols


The G9a/GLP inhibitor landscape has evolved considerably since the initial characterization of BIX-01294, with subsequent-generation compounds such as UNC0638 and UNC0642 exhibiting substantially higher enzymatic potency (IC50 values in the low nanomolar range, approximately 100- to 1000-fold more potent than BIX-01294) [1]. However, this potency differential does not render BIX-01294 obsolete for all applications; rather, the compound occupies a distinct utility niche defined by its extensive historical validation, well-characterized off-target profile, unique solubility characteristics, and specific biological contexts where its micromolar potency is either sufficient or preferentially matched to established experimental systems. Procurement substitution without careful consideration of these parameters may introduce unintended experimental variables, including altered cellular permeability profiles, divergent off-target engagement, or incompatibility with previously optimized combinatorial treatment regimens [2]. The following evidence dimensions delineate precisely where BIX-01294 trihydrochloride demonstrates quantifiable differentiation from its closest analogs and alternative in-class candidates.

Quantitative Differentiation Evidence for BIX-01294 trihydrochloride: Comparator-Based Activity Profiles


Substrate-Competitive Inhibition Mechanism with Defined G9a/GLP Selectivity Ratio

BIX-01294 trihydrochloride inhibits G9a histone methyltransferase with an IC50 of 2.7 μM in cell-free DELFIA assays and demonstrates defined selectivity between the closely related enzymes G9a and GLP [1]. Unlike cofactor-competitive inhibitors that target the SAM binding pocket, BIX-01294 binds to the substrate binding groove and does not compete with SAM, establishing a distinct inhibitory mechanism . In comparison, UNC0638—a second-generation analog—exhibits substantially higher potency against both enzymes with IC50 values of <15 nM for G9a and 19 nM for GLP, representing an approximate 180-fold increase in G9a potency and approximately 2000-fold increase in GLP potency relative to BIX-01294 [2]. BIX-01294 shows minimal inhibition (IC50 >50 μM) against other histone methyltransferases including SUV39H1, EZH2, and MLL1, confirming target specificity . The differential G9a:GLP selectivity profile—BIX-01294 exhibits a GLP IC50 of 38 μM versus G9a IC50 of 1.7 μM in certain assay formats (approximately 22-fold selectivity for G9a over GLP) —contrasts with UNC0638 which maintains near-equipotent inhibition of both enzymes (G9a IC50 <15 nM, GLP IC50 19 nM) [2]. Additionally, the E11 analog, a lysine-mimic derivative of BIX-01294, has been reported to exhibit improved inhibitory activity toward GLP relative to BIX-01294 in in vitro enzyme assays, further delineating structure-activity relationships within this chemotype [3].

Epigenetics Histone Methyltransferase Enzyme Kinetics Chemical Probe Characterization

Anti-Plasmodial Activity: Sub-50 nM Potency Against Drug-Resistant Malaria Parasites

BIX-01294 trihydrochloride exhibits potent in vitro anti-plasmodial activity with IC50 values of <50 nM against both drug-sensitive laboratory strains and multidrug-resistant field isolates of Plasmodium falciparum, including artemisinin-refractory isolates [1]. Against ex vivo clinical isolates of P. falciparum and Plasmodium vivax, the compound demonstrates consistent potency in the 300 to 400 nM range [1]. Notably, this anti-parasitic activity is distinct from the compound's histone methyltransferase inhibition profile—the anti-plasmodial IC50 (<50 nM) is approximately 34- to 54-fold more potent than its enzymatic IC50 against human G9a (1.7-2.7 μM) [2], suggesting parasite-specific mechanisms of action beyond canonical G9a/GLP inhibition. BIX-01294 also inhibits sexual-stage gametocyte progression to gamete formation at submicromolar concentrations [1]. In comparative terms, the diaminoquinazoline scaffold shared by BIX-01294 and its analog TM2-115 demonstrates oral bioavailability and in vivo efficacy in mouse models of both Plasmodium berghei and P. falciparum infection [1]. While direct comparative anti-plasmodial data for UNC0638 and UNC0642 in the same assay systems are not available in the primary literature, the anti-malarial activity of BIX-01294 has been characterized across multiple parasite species and life-cycle stages, establishing a validated application niche distinct from its canonical epigenetic applications.

Malaria Antiparasitic Plasmodium falciparum Drug Discovery

Trihydrochloride Salt Solubility: 100 mg/mL Aqueous and DMSO Solubility Enabling Flexible Formulation

The trihydrochloride salt form of BIX-01294 (CAS 1392399-03-9) demonstrates exceptional aqueous solubility of 100 mg/mL (166.66 mM) in water and equivalent 100 mg/mL solubility in DMSO at 25°C, as verified by in-house solubility testing . This solubility profile substantially exceeds the aqueous solubility reported for the free base form (CAS 935693-62-2) and provides a defined advantage for in vivo dosing applications where high-concentration stock solutions or homogeneous suspensions are required . The compound forms homogeneous suspensions at ≥5 mg/mL in CMC-Na solution for oral administration . In lyophilized solid form, the trihydrochloride demonstrates stability for at least 36 months when stored desiccated at -20°C, with solutions in DMSO or distilled water remaining stable for up to 3 months at -20°C [1]. While second-generation inhibitors such as UNC0638 and UNC0642 offer substantially improved enzymatic potency (IC50 values in the low nanomolar range) [2], the solubility characteristics of BIX-01294 trihydrochloride—specifically its 100 mg/mL aqueous solubility enabling direct dissolution in physiological buffers without co-solvents—provides a distinct formulation advantage for applications requiring high local concentrations, continuous infusion, or compatibility with aqueous-based assay systems where DMSO concentration must be minimized.

Formulation Solubility In Vivo Dosing Chemical Stability

Selective Growth Inhibition of Recurrent Breast Cancer Cells with Differential Sensitivity to Analogs

In a direct comparative study of BIX-01294 and its lysine-mimic analogs E67 and E11 in human breast cancer cells, all three agents inhibited cell growth with IC50 values ranging from 3.0 μM to 10.0 μM [1]. BIX-01294 and E11 demonstrated comparable potency as the most effective single agents within this series, while E67 exhibited the weakest growth inhibitory activity [1]. Notably, this comparative analysis revealed that BIX-01294 and E67 antagonize 5-Aza-2′-Deoxycytidine (5-azaCdR)-induced demethylation at the TMS1 locus—a pharmacodynamic interaction not observed with all G9a/GLP inhibitors and potentially relevant for combination therapy design [1]. In an independent study using recurrent tumor cell models, BIX-01294 (2 μM; 48 hours) selectively inhibited recurrent tumor cell proliferation, with a distinct mechanism involving MLKL S345 phosphorylation and necroptotic cell death that is partially counteracted by necrostatin-1 (30 μM) [2]. This selective activity against recurrent tumor populations is accompanied by decreased H3K9me2 levels in both primary and recurrent tumor cells following treatment with 1 μM BIX-01294 for 6 days [2]. The compound also exhibits antiproliferative activity across multiple human cancer cell lines including HL60 (IC50 = 2.2 μM), A549 (IC50 = 2.8 μM), HepG2 (IC50 = 3.7 μM), and K562 (IC50 = 3.9 μM) following 48-hour treatment . While UNC0638 has been reported to exhibit reduced cellular toxicity compared to BIX-01294 , the defined activity profile of BIX-01294 against recurrent tumor populations—coupled with its established role in necroptosis induction—represents a context-dependent differentiation that may be relevant for specific oncology research applications.

Cancer Recurrent Tumors Breast Cancer Cell Proliferation

In Vivo Tumor Growth Reduction in Recurrent Cancer Models at Defined Dosing Regimen

BIX-01294 trihydrochloride demonstrates in vivo efficacy in recurrent tumor models, with a defined dosing regimen of 10 mg/kg administered intraperitoneally three times per week for two weeks producing significant reduction in both tumor growth and tumor burden specifically in recurrent tumor cells [1]. Importantly, primary tumor growth was not inhibited under this same regimen, indicating a context-dependent efficacy profile that distinguishes recurrent from primary tumor populations [1]. This selective activity against recurrent tumors correlates with the compound's ability to induce necroptotic cell death pathways rather than apoptosis, with MLKL S345 phosphorylation serving as a mechanistic marker of this effect [1]. The in vivo activity of BIX-01294 in recurrent tumor models contrasts with the broader efficacy profiles of second-generation inhibitors: UNC0638 has been reported to inhibit triple-negative breast cancer (TNBC) cell invasion and migration in vitro [2], while UNC0642 was specifically optimized for improved in vivo pharmacokinetic properties [3]. However, direct head-to-head in vivo efficacy comparisons between BIX-01294 and these newer analogs in the same tumor models are not available in the primary literature. The recurrent tumor-selective efficacy of BIX-01294—established at a defined 10 mg/kg IP dosing schedule—represents a validated in vivo application that may not be directly recapitulated by alternative G9a/GLP inhibitors without independent optimization and validation.

In Vivo Pharmacology Tumor Xenograft Recurrent Cancer Efficacy

H3K9me2 Reduction in Cellular Contexts with Defined Concentration-Response Relationship

BIX-01294 trihydrochloride reduces H3K9me2 levels in bulk histone preparations from wild-type mouse embryonic stem (ES) cells, mouse embryonic fibroblasts, and human HeLa cells at a concentration of 4.1 μM following 2 days of treatment [1]. This effect is G9a-dependent, as no reduction in H3K9me2 is observed in G9a-deficient mouse ES cells treated under identical conditions [1]. At this 4.1 μM concentration, BIX-01294 produces a 20% decrease in unmodified H3K9 fragments while significantly increasing H3K9me2 levels . The compound exhibits minimal effects on H3K9me3 and H3K9me1 in wild-type ES cells . In human MDA-MB-231 breast cancer cells, BIX-01294 reduces H3K9me2 levels with an IC50 of 4.563 μM after 2 days of treatment as measured by immunofluorescence in-cell western analysis . In K562 chronic myeloid leukemia cells, H3K9me2 reduction is observed at concentrations of 0.5 to 2 μM after 72 hours of treatment . This cellular pharmacodynamic profile—with H3K9me2 reduction occurring at concentrations between 0.5 and 4.6 μM depending on cell type and treatment duration—provides a quantitative benchmark for cellular target engagement. Notably, cellular toxicity is observed at concentrations exceeding 4.1 μM in certain cell types [1], defining a practical working concentration range for epigenetic studies that balances target engagement with cellular viability.

Epigenetics Histone Methylation Chromatin Biomarker

Defined Application Scenarios for BIX-01294 trihydrochloride: Evidence-Based Procurement Decision Guide


Epigenetic Reprogramming and Induced Pluripotent Stem Cell (iPSC) Generation

BIX-01294 trihydrochloride (4.1 μM) effectively reduces H3K9me2 levels in mouse embryonic fibroblasts and ES cells, facilitating chromatin relaxation that promotes reprogramming factor accessibility [1]. When combined with the calcium channel agonist BayK8644, BIX-01294 significantly improves reprogramming efficiencies of Oct4-Klf4-infected neural progenitor cells [2]. This combinatorial application has been validated for replacing the requirement for ectopic OCT4 expression in pluripotent stem cell induction protocols when paired with the HDAC inhibitor valproic acid . The high aqueous solubility of the trihydrochloride salt (100 mg/mL) enables precise dosing in stem cell culture media without DMSO-related cytotoxicity concerns .

Recurrent Tumor Biology and Necroptosis Mechanism Studies

BIX-01294 trihydrochloride selectively inhibits recurrent tumor cell proliferation (2 μM; 48 hours) while sparing primary tumor growth under identical conditions [1]. The compound induces necroptotic cell death characterized by MLKL S345 phosphorylation, an effect partially reversed by the RIPK1 inhibitor necrostatin-1 (30 μM) [1]. In vivo administration at 10 mg/kg IP three times weekly for two weeks significantly reduces tumor burden specifically in recurrent tumor models [1]. Researchers investigating the epigenetic regulation of tumor recurrence or necroptosis signaling pathways should prioritize BIX-01294 over more potent G9a/GLP inhibitors lacking this context-specific validation.

Antimalarial Drug Discovery and Plasmodium Epigenetics Research

BIX-01294 trihydrochloride demonstrates potent anti-plasmodial activity with IC50 values <50 nM against drug-sensitive and multidrug-resistant P. falciparum strains, including artemisinin-refractory isolates [1]. The compound maintains 300-400 nM potency against ex vivo clinical isolates of both P. falciparum and P. vivax, with submicromolar inhibition of sexual-stage gametocyte progression [1]. Oral bioavailability and in vivo efficacy have been confirmed in mouse models of both P. berghei and P. falciparum infection [1]. The diaminoquinazoline scaffold shared by BIX-01294 represents a validated antimalarial chemotype, making this compound an essential reference standard for malaria epigenetics research and anti-parasitic drug discovery programs.

Benchmark G9a/GLP Inhibition in Validated Cellular Assay Systems

BIX-01294 trihydrochloride serves as a well-characterized reference compound for establishing baseline G9a/GLP inhibition parameters in cellular assays. At 4.1 μM, the compound reliably reduces H3K9me2 levels in HeLa cells and mouse embryonic fibroblasts over 2 days, with defined G9a-dependence confirmed in knockout cell lines [1]. The compound's micromolar potency window (IC50 1.7-2.7 μM for G9a; 38 μM for GLP) provides a useful dynamic range for dose-response studies [2], and its defined selectivity profile—with no significant activity against SUV39H1, EZH2, MLL1, or PRMT1 at concentrations up to 45 μM —enables interpretation of cellular phenotypes with reduced off-target ambiguity compared to less thoroughly characterized alternatives.

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